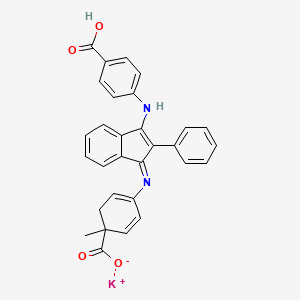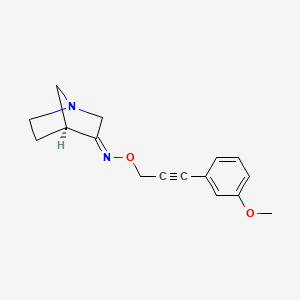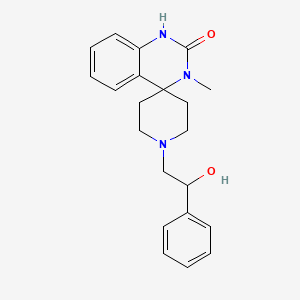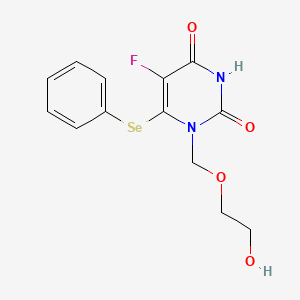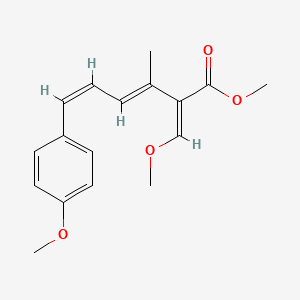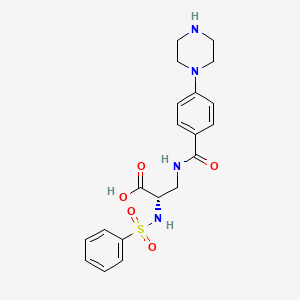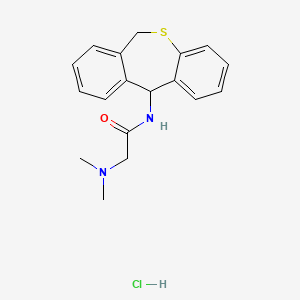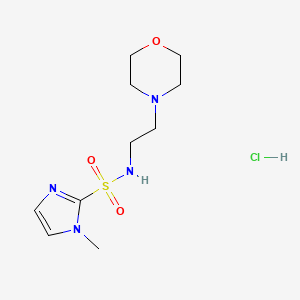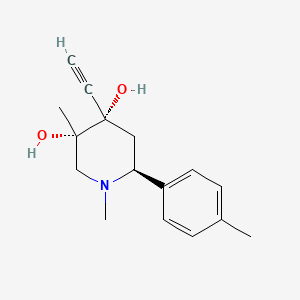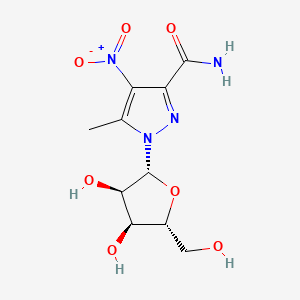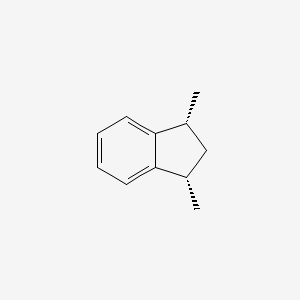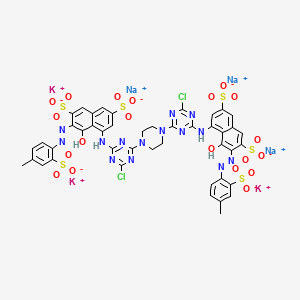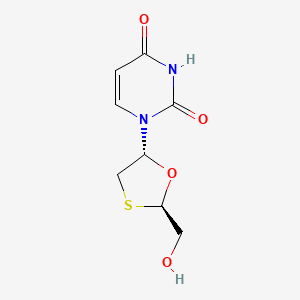
2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-Methyl-1,3-Oxathiolane-U is a compound that belongs to the class of 1,3-oxathiolane derivatives. These compounds are known for their unique structural properties, which include a five-membered ring containing both oxygen and sulfur atoms. This structural motif is significant in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-Methyl-1,3-Oxathiolane-U typically involves the cyclization of appropriate precursors. One common method is the reaction of oxiranes with thiols under basic conditions. For example, the reaction of 2-methyloxirane with a thiol in the presence of a base such as sodium methoxide can yield the desired oxathiolane derivative .
Industrial Production Methods
Industrial production of 1,3-oxathiolane derivatives often involves the use of organocatalysts to promote the cyclization reactions. These methods are advantageous due to their efficiency and the mild reaction conditions required. For instance, the use of nitromethane as a solvent and triethylamine as a base can facilitate the cyclization of strained heterocyclic compounds with heterocumulenes .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-Methyl-1,3-Oxathiolane-U can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfur atom, converting it back to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the oxathiolane ring .
Scientific Research Applications
2-Hydroxy-Methyl-1,3-Oxathiolane-U has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors.
Medicine: Some oxathiolane derivatives have shown antiviral activity, making them candidates for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-Methyl-1,3-Oxathiolane-U involves its interaction with biological targets through its sulfur and oxygen atoms. These atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The molecular pathways involved often include inhibition of enzymes or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: Similar structure but contains two oxygen atoms instead of one oxygen and one sulfur.
1,3-Dithiolane: Contains two sulfur atoms instead of one oxygen and one sulfur.
Lamivudine: A nucleoside analogue with a similar oxathiolane ring structure used as an antiviral drug.
Uniqueness
2-Hydroxy-Methyl-1,3-Oxathiolane-U is unique due to its specific combination of oxygen and sulfur atoms in the ring, which imparts distinct chemical reactivity and biological activity compared to its analogues. This uniqueness makes it a valuable compound in various fields of research and application .
Properties
CAS No. |
145986-08-9 |
|---|---|
Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m1/s1 |
InChI Key |
BNVOMPQTQUUYHU-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=CC(=O)NC2=O |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


